Product packaging for 3-Cyclopropoxy-2-nitroisonicotinaldehyde(Cat. No.:)

3-Cyclopropoxy-2-nitroisonicotinaldehyde

Cat. No.: B14814787
M. Wt: 208.17 g/mol
InChI Key: ICEUXLOWUWMREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropoxy-2-nitroisonicotinaldehyde is a high-value, multifunctional chemical building block designed for advanced organic and medicinal chemistry research. Its structure incorporates three key reactive sites: an aldehyde group, a nitro group, and a cyclopropoxy ether, making it a versatile precursor for constructing complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . The aldehyde functionality is amenable to nucleophilic addition and condensation reactions, while the nitro group adjacent to the nitrogen in the pyridine ring can be strategically reduced to an aniline, facilitating intramolecular cyclization to form fused heterocyclic systems such as pyrrolo-pyridines or quinoxalines . This reductive cyclization strategy is a powerful method for generating indole and quinoxaline scaffolds, which are commonly found in compounds with documented antibacterial, anticancer, and anti-inflammatory activities . Furthermore, the cyclopropoxy substituent can be used to modulate the compound's steric and electronic properties, potentially enhancing metabolic stability and target affinity in resulting bioactive molecules . As such, this compound holds significant research value for chemists working in lead optimization and the synthesis of novel pharmacological tools, particularly in developing kinase inhibitors or other small-molecule therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4 B14814787 3-Cyclopropoxy-2-nitroisonicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C9H8N2O4/c12-5-6-3-4-10-9(11(13)14)8(6)15-7-1-2-7/h3-5,7H,1-2H2

InChI Key

ICEUXLOWUWMREB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2[N+](=O)[O-])C=O

Origin of Product

United States

Reactivity Profile and Transformational Chemistry of 3 Cyclopropoxy 2 Nitroisonicotinaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group (-CHO) at the 4-position of the pyridine (B92270) ring is a primary center for chemical transformations. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the adjacent pyridine nitrogen and the nitro group at the 2-position.

The carbonyl carbon of the aldehyde is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated to yield an alcohol.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), would lead to the formation of secondary alcohols. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (3-cyclopropoxy-2-nitropyridin-4-yl)methanol.

Table 1: Illustrative Nucleophilic Addition Reactions

Nucleophile (Nu⁻) Reagent Example Product Product Class
Hydride (H⁻) NaBH₄ (3-cyclopropoxy-2-nitropyridin-4-yl)methanol Primary Alcohol
Methyl (CH₃⁻) CH₃MgBr 1-(3-cyclopropoxy-2-nitropyridin-4-yl)ethanol Secondary Alcohol
Phenyl (C₆H₅⁻) C₆H₅Li (3-cyclopropoxy-2-nitropyridin-4-yl)(phenyl)methanol Secondary Alcohol
Cyanide (CN⁻) KCN/H⁺ 2-(3-cyclopropoxy-2-nitropyridin-4-yl)-2-hydroxyacetonitrile Cyanohydrin

The aldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a weak acid and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond is reversible, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. worktribe.com

The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the final imine product. masterorganicchemistry.comlibretexts.org A wide variety of primary amines, including aliphatic and aromatic amines, can be used in this transformation. organic-chemistry.orgnih.gov

Table 2: Examples of Imine Formation

Primary Amine Product Name
Aniline N-((3-cyclopropoxy-2-nitropyridin-4-yl)methylene)aniline
Benzylamine N-((3-cyclopropoxy-2-nitropyridin-4-yl)methylene)-1-phenylmethanamine
Ethanolamine 2-(((3-cyclopropoxy-2-nitropyridin-4-yl)methylene)amino)ethan-1-ol

3-Cyclopropoxy-2-nitroisonicotinaldehyde lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the aldehyde group). Consequently, in the presence of a strong base (like concentrated NaOH or KOH), it is expected to undergo a Cannizzaro reaction. wikipedia.org This reaction is a characteristic disproportionation process for non-enolizable aldehydes. wikipedia.orgadichemistry.com

In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (in its salt form under the basic conditions), and the other is reduced to a primary alcohol. adichemistry.comchemzipper.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. chemzipper.comuobasrah.edu.iq This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule. adichemistry.comalfredstate.edu The presence of electron-withdrawing groups, such as the nitro group in the target molecule, is known to accelerate the rate of the Cannizzaro reaction. adichemistry.comchemzipper.com

Table 3: Products of the Cannizzaro Reaction

Reaction Type Reactants Products
Standard Cannizzaro 2 molecules of this compound + conc. KOH 3-Cyclopropoxy-2-nitroisonicotinic acid (as potassium salt) AND (3-cyclopropoxy-2-nitropyridin-4-yl)methanol
Crossed Cannizzaro This compound + Formaldehyde + conc. KOH 3-Cyclopropoxy-2-nitroisonicotinic acid (as potassium salt) AND Methanol

Reactivity of the Nitro Group

The nitro group (-NO₂) at the 2-position is a key determinant of the molecule's electronic properties and provides a handle for further synthetic modifications, primarily through reduction.

The nitro group is readily reduced to a variety of other nitrogen-containing functionalities, most commonly a primary amino group (-NH₂). The specific product often depends on the reducing agent and the reaction conditions. nih.gov

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method for converting aromatic nitro compounds to the corresponding anilines. commonorganicchemistry.comwikipedia.org Metal-based reductions in acidic media, such as with tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid, are also widely used for this transformation. commonorganicchemistry.com Milder reducing agents or controlled conditions can sometimes yield intermediate reduction products like hydroxylamines (-NHOH) or nitroso (-NO) compounds. wikipedia.org

Table 4: Reduction Products of the Nitro Group

Reducing Agent/Conditions Major Product Product Functional Group
H₂, Pd/C 2-Amino-3-cyclopropoxyisonicotinaldehyde (B14807285) Amino (-NH₂)
Fe, HCl 2-Amino-3-cyclopropoxyisonicotinaldehyde Amino (-NH₂)
SnCl₂, HCl 2-Amino-3-cyclopropoxyisonicotinaldehyde Amino (-NH₂)
Zn, NH₄Cl 3-Cyclopropoxy-2-(hydroxylamino)isonicotinaldehyde Hydroxylamino (-NHOH)

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both the inductive and resonance effects. nih.govresearchgate.netchegg.com This has profound consequences for the reactivity of the entire molecule.

Activation of the Aldehyde: The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon. nih.gov By pulling electron density away from the pyridine ring, it makes the aldehyde more susceptible to nucleophilic attack and can increase the rate of reactions such as condensation and addition. nih.govnih.gov

Activation of the Pyridine Ring: The nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. This property can be exploited for introducing other functional groups onto the pyridine core. uni-rostock.de

Acidity of α-Hydrogens: While the aldehyde itself has no α-hydrogens, if there were any on other substituents attached to the ring, the nitro group would significantly increase their acidity. nih.gov

Table 5: Electronic Effects of the Nitro Group

Molecular Site Effect of Nitro Group Consequence
Aldehyde Carbonyl Carbon Increased electrophilicity (δ+) Faster nucleophilic addition and condensation reactions
Pyridine Ring Electron density withdrawal Activation towards Nucleophilic Aromatic Substitution (SNAr)
Pyridine Ring Deactivation Slower Electrophilic Aromatic Substitution

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the nitro group at the 2-position and the inherent electron deficiency of the pyridine ring. These factors combine to stabilize the negatively charged Meisenheimer intermediate that is characteristic of the SNAr mechanism.

Studies on analogous 2-nitropyridine (B88261) systems have demonstrated their propensity to undergo efficient SNAr reactions. For instance, research has shown that 3-methoxy-2-nitropyridine (B1296613) can be effectively substituted by nucleophiles like fluoride, with high radiochemical yields (70–89%) achieved in short reaction times. researchgate.netepa.gov This suggests that the cyclopropoxy group at the 3-position in the title compound would similarly facilitate nucleophilic attack. While the cyclopropoxy group is bulkier than a methoxy (B1213986) group, its electronic effect, being slightly electron-donating through resonance, is not expected to significantly impede the reaction. In fact, research on substituted 2-nitropyridines indicates that the electronic effects of methyl and methoxy groups on the rate of SNAr are of minor importance. researchgate.netepa.gov

The primary sites for nucleophilic attack on the this compound ring are the positions ortho and para to the activating nitro group. The aldehyde group at the 4-position further enhances the electrophilicity of the ring. It is important to note that the nitro group itself can act as a leaving group in some SNAr reactions, particularly with soft nucleophiles like thiols. nih.gov Research on 2-methyl- and 2-arylvinyl-3-nitropyridines has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov

Vicarious Nucleophilic Substitution (VNS) presents another avenue for the functionalization of this electron-deficient heterocycle. This method allows for the formal substitution of a hydrogen atom by a nucleophile. Electrophilic nitropyridines have been shown to react with carbanions stabilized by sulfonyl groups to yield C-H alkylation products. nih.govacs.org This reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced elimination. nih.govacs.org

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions on Substituted 2-Nitropyridines
SubstrateNucleophileReaction ConditionsYieldReference
3-Methoxy-2-nitropyridine[18F]Fluoride140°C, 1-30 min70-89% researchgate.netepa.gov
3-Methyl-2-nitropyridine[18F]Fluoride140°C, 1-30 min70-89% researchgate.netepa.gov
2-Methyl-3,5-dinitropyridineThiolsDMF, K2CO3, heatHigh nih.gov
3-Nitropyridine (B142982)Sulfonyl-stabilized carbanionsBaseModerate to Good nih.govacs.org

Chemistry of the Cyclopropoxy Moiety

The cyclopropoxy group is a unique functional moiety characterized by significant ring strain. This inherent strain dictates much of its chemical reactivity, making it susceptible to reactions that lead to the opening of the three-membered ring.

Strain-Release Ring-Opening Reactions and Rearrangements

The high degree of ring strain in the cyclopropyl (B3062369) ring makes it prone to cleavage under various conditions, including thermal, photochemical, and catalytic activation. nih.govchemrxiv.orgchemrxiv.org This strain-release provides a powerful thermodynamic driving force for a variety of chemical transformations. For instance, the oxidation of electron-rich cyclopropyl arenes can lead to the formation of distonic radical cations that are capable of undergoing formal [3+2] cycloaddition reactions. nih.gov While the pyridine ring in this compound is electron-deficient, the cyclopropoxy group itself can be activated towards ring-opening.

The metabolism of cyclopropyl groups in drug molecules often involves cytochrome P450-mediated oxidation, which can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com This highlights the potential for the cyclopropoxy moiety to undergo oxidative ring-opening reactions.

Cycloaddition Reactions Involving Strained Cyclopropyl Rings

The strained C-C bonds of the cyclopropyl ring can participate in various cycloaddition reactions. Donor-acceptor cyclopropanes, for example, are known to undergo [3+2] cycloaddition reactions with a range of dipolarophiles. rsc.orgacs.org While the cyclopropoxy group in the title compound is not a classic donor-acceptor system, the inherent strain of the ring still allows for its participation in certain cycloaddition processes.

Photocatalytic methods have been developed for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) ring systems. nih.govnih.gov This process involves the one-electron reduction of the ketone to a radical anion, which then initiates the ring-opening and subsequent cycloaddition. nih.gov Although this compound lacks a ketone functionality directly attached to the cyclopropyl ring, this illustrates the potential for radical-mediated cycloaddition pathways.

Derivatization and Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring itself, without ring-opening, can be challenging due to the high C-H bond dissociation energy. hyphadiscovery.com However, methods for the synthesis and derivatization of cyclopropyl-containing compounds are continuously being developed. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of various cyclopropylthiophenes. nih.gov This suggests that if a suitable leaving group were present on the cyclopropyl ring of a precursor, similar cross-coupling strategies could be used for its derivatization.

Reactivity of the Pyridine Heterocycle

The pyridine ring, being a heteroaromatic system, exhibits a distinct reactivity pattern compared to its carbocyclic analog, benzene (B151609). The presence of the electronegative nitrogen atom significantly influences its electronic properties.

Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. wikipedia.org The nitrogen atom makes the ring electron-deficient and can be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. wikipedia.org When EAS does occur, it typically favors substitution at the 3- and 5-positions. quora.comquimicaorganica.org This is because the cationic intermediates (sigma complexes) formed by attack at these positions are more stable, as the positive charge is not placed on the electronegative nitrogen atom. aklectures.com

In the case of this compound, the pyridine ring is already heavily substituted and strongly deactivated by the nitro group and the aldehyde function. The cyclopropoxy group at the 3-position is a weak activating group. Therefore, further electrophilic substitution on this ring would be extremely challenging and would likely require harsh reaction conditions. If substitution were to occur, the most probable position would be the 5-position, which is meta to the deactivating nitro and aldehyde groups and ortho to the weakly activating cyclopropoxy group.

It is worth noting that the reactivity of pyridine towards electrophiles can be enhanced by N-oxidation. The resulting pyridine N-oxide is more reactive than pyridine itself, and even benzene, towards electrophilic attack. wikipedia.org

Table 2: Summary of Reactivity Profiles
Reaction TypeReactive SiteKey Influencing FactorsExpected Outcome
Nucleophilic Aromatic Substitution (SNAr)Pyridine Ring (Positions 2, 4, 6)Electron-withdrawing nitro and aldehyde groupsSubstitution of leaving groups (e.g., nitro) by nucleophiles
Strain-Release Ring-OpeningCyclopropoxy RingInherent ring strainCleavage of the three-membered ring under various conditions
Cycloaddition ReactionsCyclopropoxy RingRing strainParticipation in [3+2] cycloadditions under specific conditions
Electrophilic Aromatic Substitution (EAS)Pyridine Ring (Position 5)Strongly deactivated ringVery difficult, requires harsh conditions

Insufficient Information Available for this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the reactivity and transformational chemistry of the compound this compound. While general principles of organic chemistry can provide theoretical insights into its potential reactivity, detailed research findings and specific experimental data for the requested reactions are not presently available in the public domain.

The requested article outline focuses on highly specific areas of chemical reactivity, including nucleophilic substitution reactions on the pyridine nucleus, oxidative and reductive modifications of the pyridine nitrogen, and its participation in cascade, domino, and multicomponent reactions. Unfortunately, no dedicated studies or even substantial mentions of this compound undergoing these specific transformations could be located.

General information on related structures suggests that the electron-withdrawing nature of the nitro group and the aldehyde function would activate the pyridine ring towards nucleophilic attack. Similarly, the nitro group and the pyridine nitrogen are, in principle, susceptible to reduction and oxidation, respectively. However, without specific experimental data for this compound, any detailed discussion would be purely speculative and would not meet the required standard of a scientifically accurate and informative article based on research findings.

There is a mention of nucleophilic aromatic substitution in the context of the synthesis of this molecule, where a cyclopropoxy group is introduced onto the pyridine ring. This, however, describes the formation of the compound rather than its subsequent reactivity.

Due to the absence of specific scientific data on the reactivity of this compound in the requested areas, it is not possible to generate the detailed and authoritative article as per the user's instructions and outline. Further experimental research on this specific compound is required for such an article to be written.

Mechanistic Investigations of Reactions Involving 3 Cyclopropoxy 2 Nitroisonicotinaldehyde and Its Analogues

Application of Computational Chemistry Methodologies

Computational chemistry serves as a critical tool in elucidating complex reaction mechanisms involving 3-Cyclopropoxy-2-nitroisonicotinaldehyde and its analogues. By employing a suite of theoretical models, researchers can map out reaction pathways and analyze the intricate electronic changes that occur during a chemical transformation.

Density Functional Theory (DFT) for Elucidating Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the mechanisms of organic reactions. mdpi.commdpi.com For reactions involving nitro-substituted pyridine (B92270) aldehydes, DFT calculations, often using functionals like B3LYP or M06-2X, are instrumental in locating and characterizing the geometries of reactants, transition states (TSs), intermediates, and products. researchgate.netnih.govresearchgate.net

For instance, in cycloaddition reactions involving nitro-substituted dienophiles, DFT can be used to model the potential energy surface, identifying the lowest energy pathway. nih.gov The calculated activation energies (ΔE‡) and reaction energies (ΔEr) provide quantitative insights into the feasibility and spontaneity of a reaction. A key finding from studies on analogous systems is that the reaction mechanism can shift, for example, from a concerted one-step process to a stepwise one involving a zwitterionic intermediate, depending on the electronic nature of the reactants. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation and Reaction Energies for a Reaction of a Nitroisonicotinaldehyde Analogue

Reaction PathwayTransition State (TS)Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
ConcertedTS125.4-15.2
Stepwise (Step 1)TS2a22.15.3
Stepwise (Step 2)TS2b3.5-20.5

Note: Data is illustrative and based on findings for analogous nitro-substituted aromatic systems.

This table demonstrates how DFT can distinguish between different possible mechanisms, with the stepwise pathway in this hypothetical case having a lower initial activation barrier.

Molecular Electron Density Theory (MEDT) for Bond Reorganization Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density distribution. nih.gov MEDT posits that the capacity for electron density changes, rather than frontier molecular orbital interactions, governs molecular reactivity. This approach is particularly insightful for polar reactions common to nitro-substituted aromatic compounds.

In the context of reactions involving analogues of this compound, MEDT studies have shown that a high global electron density transfer (GEDT) at the transition state is indicative of a polar mechanism. researchgate.net The analysis of the topological changes in the Electron Localization Function (ELF) along the reaction coordinate provides a detailed picture of bond formation and breaking. For example, in cycloaddition reactions of nitrones, which are structurally related to the nitro group, MEDT has been used to trace the formation of new covalent bonds through the coupling of pseudoradical centers. scielo.org.mxresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. mdpi.com This partitioning allows for the calculation of atomic properties and the characterization of chemical bonds. In mechanistic studies, QTAIM is used to analyze the nature of bonding in transition states and intermediates.

By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). This analysis is crucial for understanding the degree of bond formation or breaking in a transition state, providing a more nuanced picture than simple geometric parameters.

Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that quantify the response of a molecule's energy to changes in its number of electrons. mdpi.com These indices are invaluable for predicting the reactivity of molecules like this compound and its analogues.

Key CDFT indices include the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). The electrophilicity index (ω) is particularly useful for classifying species as electrophiles or nucleophiles. For instance, studies on nitroethenes, which share the electron-withdrawing nitro group, show them to be strong electrophiles. mdpi.com This information helps in predicting how they will react with various nucleophiles. The local reactivity is often assessed using Parr functions, which indicate the most probable sites for nucleophilic or electrophilic attack within a molecule.

Table 2: Illustrative CDFT Reactivity Indices for Reactants in a Hypothetical Reaction

CompoundElectronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Classification
Nitro-substituted Pyridine-4.56.21.64Strong Electrophile
Nucleophile-2.85.50.71Moderate Nucleophile

Note: This data is representative and based on CDFT studies of similar classes of compounds. mdpi.commdpi.com

Experimental Approaches for Mechanistic Elucidation

While computational methods provide deep theoretical insights, experimental techniques are essential for validating proposed mechanisms and providing tangible evidence for reaction pathways.

Isotopic Labeling Studies (e.g., Hydride Transfer in Cannizzaro Reactions)

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can gain unambiguous evidence for bond-forming and bond-breaking steps.

A classic example relevant to aldehyde chemistry is the study of the Cannizzaro reaction, which involves the disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol. For a compound like this compound, which lacks α-hydrogens, this reaction is plausible.

In a mechanistic study of the Cannizzaro reaction of a related compound like benzaldehyde, isotopic labeling can be used to determine the source of the hydride ion that is transferred. For instance, if the reaction is carried out in D₂O, and the resulting alcohol does not incorporate deuterium (B1214612) at the carbinol carbon, it provides strong evidence that the hydride transfer is intermolecular (from one aldehyde molecule to another) rather than from the solvent. Such studies have been crucial in confirming the accepted mechanism involving a tetrahedral intermediate and a rate-determining hydride transfer step. The synthesis of isotopically labeled 2-nitrobenzaldehyde (B1664092) derivatives has been reported, showcasing the feasibility of preparing the necessary starting materials for such mechanistic probes. nih.gov

Kinetic and Spectroscopic Analyses of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the detection and characterization of transient intermediates. For reactions involving nitroaromatic aldehydes like this compound, a variety of kinetic and spectroscopic techniques are employed to study the fleeting species that are formed.

Kinetic Analyses:

Kinetic studies provide quantitative data on reaction rates, which can be used to infer the nature of the transition states and intermediates. For instance, the reaction of aldehydes with other molecules can be monitored over time to determine rate constants. In analogous systems, Hammett plots are used to correlate reaction rates with the electronic properties of substituents, offering insights into charge distribution in the transition state.

Spectroscopic Analyses:

Spectroscopic methods are indispensable for the direct observation and structural characterization of reaction intermediates. Some of the key techniques include:

UV-Vis Spectroscopy: This technique can be used to monitor the formation and decay of colored intermediates, such as radical anions or charge-transfer complexes, which are plausible in reactions of nitroaromatic compounds.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution. nih.gov It allows for the identification of species by their mass-to-charge ratio, providing direct evidence for their existence. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for very short-lived intermediates, NMR can be used to characterize more stable intermediates or to study the kinetics of their transformation.

Cavity Ring-Down Spectroscopy (CRDS): This highly sensitive absorption spectroscopy technique is suitable for detecting and quantifying transient species in the gas phase and, in some cases, in solution. dtic.mil

A hypothetical kinetic analysis of a reaction involving this compound is presented in the interactive table below.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound
Reactant Concentration (M)Initial Rate (M/s)Rate Constant (k)
0.051.25e-40.0025
0.102.50e-40.0025
0.153.75e-40.0025

Stereochemical Investigations and Enantioselectivity Origin

The stereochemical outcome of a reaction provides crucial information about the mechanism, particularly the geometry of the transition state. For a chiral molecule, understanding the origin of enantioselectivity is paramount for asymmetric synthesis.

In reactions involving the aldehyde group of this compound, such as nucleophilic additions, the formation of a new stereocenter is possible. The enantioselectivity of such reactions is often governed by the use of chiral catalysts or auxiliaries. nih.govresearchgate.net

The origin of enantioselectivity can be rationalized by considering the non-covalent interactions between the substrate, the nucleophile, and the chiral catalyst in the transition state. Computational models, often employing Density Functional Theory (DFT), are frequently used to visualize and quantify these interactions, thereby explaining the preferential formation of one enantiomer over the other. researchgate.net For example, in the addition of organometallic reagents to aldehydes, the formation of a specific stereoisomer can be directed by a chiral ligand coordinated to the metal center. nih.gov

Table 2: Hypothetical Enantioselective Addition to an Aldehyde Analogue
Chiral CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
Catalyst A90:1080
Catalyst B95:590
Catalyst C>99:1>98

Exploration of Radical and Ionic Reaction Pathways

Reactions involving nitroaromatic compounds can often proceed through either radical or ionic pathways, and distinguishing between these is a key mechanistic challenge. nih.gov

Ionic Pathways:

Ionic mechanisms involve the formation of charged intermediates, such as carbocations, carbanions, or tetrahedral intermediates in the case of nucleophilic addition to the aldehyde. The presence of the electron-withdrawing nitro group on the pyridine ring of this compound would activate the aldehyde group towards nucleophilic attack, favoring an ionic pathway for such reactions.

Radical Pathways:

The nitro group is also known to be a good electron acceptor, and single-electron transfer (SET) from a suitable donor can lead to the formation of a nitro radical anion. nih.govrsc.org This can initiate a cascade of radical reactions. The cyclopropyl (B3062369) group can also participate in radical reactions, potentially undergoing ring-opening under certain conditions.

Distinguishing between these pathways can be achieved through various experimental techniques:

Radical Trapping Experiments: The use of radical scavengers can inhibit a reaction if it proceeds through a radical mechanism.

Cyclic Voltammetry: This electrochemical technique can be used to probe the redox potentials of the reactants and identify potential SET processes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for the direct detection of radical intermediates.

Computational studies can also provide valuable insights by comparing the energy barriers for the competing ionic and radical pathways. researchgate.net

Energetic and Stereoelectronic Factors Governing Reactivity

The reactivity of this compound is governed by a combination of energetic and stereoelectronic factors. Computational chemistry plays a vital role in dissecting these factors. escholarship.orgrsc.orgmdpi.comrsc.org

Energetic Factors:

The thermodynamics and kinetics of a reaction are dictated by the relative energies of the reactants, intermediates, transition states, and products. DFT calculations can be used to construct a detailed potential energy surface for a reaction, identifying the lowest energy pathway and calculating activation barriers. researchgate.net

Stereoelectronic Factors:

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. Key factors for this compound include:

Inductive and Resonance Effects: The nitro group is strongly electron-withdrawing through both inductive and resonance effects, which significantly influences the electron density distribution in the pyridine ring and on the aldehyde carbon.

Orbital Overlap: The efficiency of a reaction can depend on the proper alignment of the orbitals of the reacting species. For example, the trajectory of a nucleophile approaching the carbonyl group is governed by the need for optimal overlap with the π* orbital of the C=O bond.

Conformation: The conformation of the cyclopropoxy group relative to the pyridine ring can influence the steric accessibility of the reaction centers and may also have subtle electronic effects.

By analyzing these factors, a deeper understanding of the reactivity of this compound and its analogues can be achieved, facilitating the design of new reactions and the optimization of existing synthetic routes.

Derivatization and Advanced Functionalization of 3 Cyclopropoxy 2 Nitroisonicotinaldehyde

Modifications at the Pyridine (B92270) Ring Positions

The pyridine ring of 3-cyclopropoxy-2-nitroisonicotinaldehyde is activated toward nucleophilic attack by the electron-withdrawing nature of the nitro group. This inherent reactivity allows for a range of regioselective functionalization strategies.

Halogenation: While direct electrophilic halogenation of the pyridine ring is challenging due to its electron-deficient character, nucleophilic aromatic substitution (SNAr) of the nitro group can be a viable strategy. Treatment with a halide source, such as a hydrohalic acid or a metal halide, under appropriate conditions can lead to the displacement of the nitro group to introduce a halogen atom at the C2 position. The success of this reaction is often dependent on the specific halide and reaction conditions.

Amination: The activated pyridine ring is susceptible to amination via SNAr. Reaction with various primary and secondary amines can lead to the displacement of the nitro group, affording 2-amino-3-cyclopropoxyisonicotinaldehyde (B14807285) derivatives. The regioselectivity of this reaction is generally high, favoring substitution at the position activated by the nitro group.

Alkylation: Alkylation of the pyridine ring can be achieved through vicarious nucleophilic substitution (VNS). nih.gov This method involves the reaction of the nitropyridine with a carbanion bearing a leaving group on the α-carbon. nih.gov The carbanion adds to the electron-deficient ring, followed by base-induced β-elimination to yield the alkylated product. acs.org This approach allows for the introduction of a variety of alkyl groups at positions ortho or para to the nitro group. nih.govacs.org For this compound, this would likely result in alkylation at the C5 position.

Table 1: Potential Regioselective Functionalization Reactions of the Pyridine Ring

Reaction TypeReagentPotential Product
Halogenation (SNAr)HX or MX2-Halo-3-cyclopropoxyisonicotinaldehyde
Amination (SNAr)R¹R²NH2-(R¹R²-amino)-3-cyclopropoxyisonicotinaldehyde
Alkylation (VNS)R-CH(X)⁻5-Alkyl-3-cyclopropoxy-2-nitroisonicotinaldehyde

Note: The feasibility and specific conditions for these reactions would require experimental validation.

The functional handles present on this compound serve as starting points for the construction of more complex, diversely substituted pyridine scaffolds. One approach involves a multi-component reaction, such as the Hantzsch pyridine synthesis or its variations, although this would involve a de novo synthesis rather than a direct modification of the existing ring. wikipedia.orgresearchgate.net

A more direct strategy involves the initial modification of the existing substituents, followed by further ring functionalization. For instance, reduction of the nitro group to an amino group (see section 5.3) would dramatically alter the electronic properties of the ring, making it more susceptible to electrophilic substitution reactions. Subsequent reactions such as Sandmeyer or Buchwald-Hartwig couplings on the derived amino or halo derivatives could then be employed to introduce a wide array of substituents.

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group at the C4 position is a versatile functional handle that can be readily transformed into a variety of other functionalities.

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions with other functional groups. The resulting 3-cyclopropoxy-2-nitroisonicotinic acid can serve as a key intermediate for further derivatization.

Esterification: The carboxylic acid can be converted to a variety of esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by activation with a coupling agent followed by reaction with an alcohol. Alternatively, direct conversion of the aldehyde to an ester can be achieved through oxidative esterification.

Reduction to Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-cyclopropoxy-2-nitropyridin-4-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the nitro group.

Table 2: Transformations of the Aldehyde Moiety

TransformationReagent(s)Product Functional Group
OxidationKMnO₄, Jones Reagent, Ag₂OCarboxylic Acid
EsterificationR-OH, H⁺ (from carboxylic acid)Ester
ReductionNaBH₄Alcohol

The aldehyde functionality can be converted to an alkene through various olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a classic and effective method for this transformation. nih.gov The Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion, offers an alternative that often provides better control over the stereochemistry of the resulting alkene and uses more readily available reagents. nih.gov These reactions allow for the introduction of a wide range of substituted vinyl groups at the C4 position.

More recent developments in olefination chemistry, such as the Julia-Kocienski olefination, could also be applied. nih.gov These methods provide access to a diverse array of alkenes with varying substitution patterns and stereochemistries.

Construction of Fused and Bridged Heterocyclic Systems

Formation of Pyrrolo-, Pyrimido-, and Other Azapyridine Scaffolds

The conducted searches yielded general and well-established methods for synthesizing these heterocyclic systems (indoles, quinazolines, quinolines, etc.). However, none of the identified synthetic routes utilize this compound as a precursor.

Standard synthetic strategies for these target molecules typically involve different starting materials. For instance:

Indole (B1671886) synthesis often relies on methods like the Fischer, Bischler-Möhlau, or Larock indole syntheses, which start from precursors such as phenylhydrazines, anilines, or haloanilines.

Quinazoline and quinoline (B57606) syntheses commonly employ classic named reactions like the Friedländer, Skraup, or Doebner-von Miller reactions, which typically start from substituted anilines, 2-aminobenzaldehydes, or 2-aminoketones.

Fused azapyridine scaffolds are generally built from appropriately substituted aminopyridines or pyridinylamines.

While it is chemically plausible to hypothesize reaction pathways where the nitro group of this compound is first reduced to an amine, creating a reactive intermediate for subsequent cyclizations, no such specific examples have been found in the literature. Generating content based on such speculation would not meet the required standards of scientific accuracy and would be a violation of the core instructions.

The citation markers included in the user's outline ( scispace.commarquette.edu, nih.gov) strongly suggest that the request is based on specific, and possibly proprietary or niche, research articles or patents that are not accessible through our available search tools. Without access to these specific sources, it is impossible to provide the detailed, factual, and scientifically accurate content, including research findings and data tables, as instructed.

Therefore, we are unable to generate the requested article in a manner that is both compliant with the user's strict outline and maintains the necessary standards of scientific integrity.

Theoretical and Methodological Applications in Contemporary Organic Synthesis

3-Cyclopropoxy-2-nitroisonicotinaldehyde as a Key Synthon

The intrinsic reactivity of the aldehyde, the electron-withdrawing nature of the nitro group, and the inherent properties of the pyridine (B92270) ring position this compound as a valuable starting material for the synthesis of diverse and complex molecules.

The functional group array of this compound makes it an ideal precursor for the assembly of intricate polycyclic and macrocyclic structures, which are often found in biologically active natural products. nih.gov The aldehyde group serves as a handle for a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and multicomponent reactions such as the Diels-Alder cycloaddition. nih.gov

The nitro group is particularly significant; it can be reduced to an amine, which can then participate in intramolecular cyclization reactions (e.g., lactam formation) to form new rings. Furthermore, in the context of the electron-deficient pyridine ring, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents or the formation of macrocycles through intramolecular ether or amine linkages. The combination of these reactive sites allows for sequential or cascade reactions, providing rapid access to complex molecular frameworks from a single, advanced intermediate. For instance, the aza-Michael reaction is a powerful tool for C-N bond formation, leading to the creation of bioactive nitrogen-containing scaffolds. researchgate.net

In medicinal chemistry and materials science, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov this compound provides a rigid and well-defined pyridine-based scaffold. The strategic placement of its three distinct substituents (aldehyde, nitro, and cyclopropoxy groups) allows for orthogonal chemical modifications, enabling the systematic development of compound libraries for academic research. mdpi.com

Researchers can utilize this scaffold to explore structure-activity relationships (SAR) by systematically varying the substituents. nih.gov For example, the aldehyde can be converted into a variety of functional groups, the nitro group can be transformed into an amine and further derivatized, and the pyridine nitrogen can be quaternized or oxidized. This versatility facilitates the design of novel molecular probes, ligands for biological targets, and materials with specific electronic or photophysical properties. The development of such scaffolds is crucial for creating innovative small-molecule modulators with therapeutic potential. rsc.org

Principles of Asymmetric Synthesis Applied to Related Compounds

Achieving stereochemical control is a paramount objective in modern synthesis, particularly for the preparation of chiral molecules like pharmaceuticals. The principles of asymmetric synthesis are highly applicable to derivatives of this compound.

The enantioselective functionalization of pyridine derivatives is a significant challenge that has been addressed through the development of sophisticated chiral catalysts. nih.govacs.org For reactions involving compounds structurally related to this compound, transition metal catalysts combined with chiral ligands are often employed. For instance, nickel-catalyzed cross-coupling reactions can be used to introduce aryl groups to activated pyridinium (B92312) ions with high enantioselectivity. rsc.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. nih.govacs.org The development of novel stereogenic-at-metal catalysts continues to push the boundaries of enantioselective olefin metathesis and other transformations. nih.gov

The table below summarizes selected chiral catalyst systems applicable to the asymmetric functionalization of pyridine and related heterocycles.

Catalyst SystemLigand TypeTransformationMetalTypical Enantioselectivity (ee)Ref
Ni-catalyzed Cross-CouplingChiral DiphosphineArylation of Pyridinium IonsNickelHigh rsc.orgresearchgate.net
Rh-catalyzed CarbometalationChiral DieneReductive Heck ReactionRhodium>90% nih.govacs.org
OrganocatalysisChiral Amine/Squaramideaza-Michael AdditionN/AVariable researchgate.net
Lewis Acid CatalysisChiral Bisoxazoline (BOX)Diels-Alder ReactionCopper, ScandiumUp to 99% mdpi.com
Asymmetric Aryl TransferChiral Salan LigandsAddition to AldehydesTitaniumUp to 83% nih.gov

Achieving stereocontrol in reactions involving substituted pyridines requires careful consideration of the reaction pathway. nih.gov For a molecule like this compound, stereocenters can be introduced through reactions at the aldehyde or by functionalizing the pyridine ring.

Diastereoselective control can be achieved by reacting the aldehyde with chiral nucleophiles or by using chiral auxiliaries. Enantioselective control often relies on external chiral reagents or catalysts. The nitro-Mannich reaction, for example, can be used to synthesize functionalized piperidines with control over multiple contiguous stereocenters. researchgate.net This reaction between a nitroalkane and an imine can proceed with high diastereoselectivity, setting the stage for subsequent reductive cyclization to yield stereochemically pure piperidines. researchgate.net Similarly, catalytic dearomatization of pyridinium salts with Grignard reagents can provide tetrahydropyridines with excellent diastereoselectivity. mdpi.com

Development of Innovative Reaction Methodologies

The unique electronic and steric properties of this compound make it an excellent substrate for the development and validation of new synthetic methods. The electron-deficient nature of the nitro-substituted pyridine ring activates it towards nucleophilic addition and dearomatization reactions.

Recent advances include ligand-controlled regiodivergent double hydroboration of pyridines, which provides a catalytic platform for synthesizing diverse and highly functionalized piperidines. acs.org This method offers an atom- and step-economical route to valuable building blocks. Furthermore, multicomponent reactions that rapidly build molecular complexity are well-suited for this synthon. For example, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic aza-Wittig/Diels-Alder sequence, demonstrating the power of convergent strategies. nih.gov The field of enantioselective photocatalysis has also emerged as a powerful tool for constructing chiral cyclic compounds under mild conditions, with applications in cycloaddition reactions that could be adapted for pyridine-based systems. mdpi.com

MethodologyDescriptionPotential Application
Catalytic Dearomatization The pyridine ring is partially or fully reduced while adding new functional groups, often with high stereocontrol.Synthesis of chiral piperidine (B6355638) and tetrahydropyridine (B1245486) derivatives.
Multicomponent Reactions Three or more reactants combine in a single operation to form a product that contains portions of all starting materials.Rapid assembly of highly substituted pyridine cores.
Photocatalysis Uses light to activate a catalyst, enabling unique and often enantioselective transformations under mild conditions.Asymmetric [2+2] or [4+2] cycloadditions involving the pyridine ring or appended functional groups.
Directed C-H Functionalization A directing group guides a catalyst to activate a specific C-H bond for functionalization, offering high regioselectivity.Selective introduction of substituents at positions ortho to the existing groups.

Design of Efficient Cascade and Tandem Processes

This compound is a promising scaffold for the design of intricate cascade and tandem reactions, which are highly valued in organic synthesis for their efficiency and atom economy. 20.210.105rsc.org The unique arrangement of functional groups—an aldehyde, a nitro group, a cyclopropoxy substituent, and a pyridine core—offers multiple reactive sites that can be sequentially engaged in a single synthetic operation.

Chemists can envision scenarios where the aldehyde functionality initiates a reaction, such as a condensation or an olefination, which is then followed by a cyclization involving the nitro group or the pyridine nitrogen. The cyclopropoxy group, a strained three-membered ring, can also participate in ring-opening reactions under specific conditions, adding another layer of complexity and potential for molecular diversity. nih.govresearchgate.net

For instance, a hypothetical tandem reaction could involve an initial Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound. The resulting electron-deficient alkene could then undergo an intramolecular Michael addition by a nucleophile, which in turn could be followed by a cyclization involving the nitro group, leading to the rapid assembly of complex heterocyclic systems.

Hypothetical Cascade Reaction Initiated by this compound

Step Reaction Type Reactant Intermediate/Product Key Features
1Knoevenagel CondensationActive Methylene Compoundα,β-Unsaturated CarbonylFormation of a new C=C bond
2Intramolecular Michael AdditionInternal NucleophileCyclic IntermediateRing formation
3Cyclization/AromatizationInvolving Nitro GroupFused HeterocycleConstruction of a complex core

This theoretical cascade highlights the potential of this compound to serve as a linchpin in the construction of diverse molecular architectures, thereby streamlining synthetic routes and minimizing waste.

Harnessing Photochemical and Electrochemical Activation Modes in Heterocycle Synthesis

The nitroaromatic and aldehyde moieties of this compound make it an interesting candidate for photochemical and electrochemical transformations. 20.210.105 Photochemical activation could, for example, lead to intramolecular hydrogen abstraction by the excited nitro group, initiating a cyclization cascade to furnish novel heterocyclic frameworks. Alternatively, photochemical [2+2] cycloadditions could be explored, leveraging the electron-deficient nature of the pyridine ring.

In the realm of electrochemistry, the nitro group can be selectively reduced to a nitroso or amino group, which can then participate in subsequent intramolecular reactions. This controlled redox chemistry allows for the generation of reactive intermediates under mild conditions, avoiding the use of harsh chemical reagents.

Potential Photochemical and Electrochemical Transformations

Activation Mode Targeted Functional Group Potential Transformation Resulting Structure
PhotochemicalNitro GroupIntramolecular Hydrogen AbstractionFused Cyclic System
PhotochemicalPyridine Ring[2+2] CycloadditionNovel Polycyclic Heterocycle
ElectrochemicalNitro GroupReduction to Amino GroupAminopyridine Derivative
ElectrochemicalAldehyde GroupReductive CouplingPinacol-type Product

These activation modes offer alternative synthetic pathways that are often more sustainable and can provide access to unique chemical space that is not readily accessible through traditional thermal methods.

Contribution to Fundamental Organic Chemistry Research

The unique electronic and steric properties of this compound position it as a valuable tool for fundamental research in organic chemistry.

Exploration of Novel Reactivity and Selectivity Patterns

The interplay between the electron-withdrawing nitro group and the electron-donating cyclopropoxy group on the pyridine ring creates a unique electronic environment. This substitution pattern can lead to unusual reactivity and selectivity in various transformations. For instance, nucleophilic aromatic substitution reactions may exhibit unexpected regioselectivity due to the combined electronic effects and the steric hindrance imposed by the cyclopropoxy group.

Researchers could investigate how this specific substitution pattern influences the outcome of reactions such as Diels-Alder cycloadditions, where the pyridine ring can act as a dienophile, or in metal-catalyzed cross-coupling reactions. The insights gained from such studies could lead to the development of new predictive models for reactivity and selectivity in substituted heterocycles. mdpi.com

Advancement of Sustainable and Greener Synthetic Protocols

The potential for this compound to participate in cascade reactions aligns well with the principles of green chemistry. researchgate.net By enabling the construction of complex molecules in fewer steps, it can reduce solvent consumption, energy usage, and the generation of chemical waste.

Furthermore, the exploration of photochemical and electrochemical activation methods with this compound contributes to the development of more sustainable synthetic methodologies. These techniques often operate under milder conditions and can replace hazardous reagents, thereby minimizing the environmental impact of chemical synthesis. The use of water as a solvent in reactions involving this polar molecule could also be explored to further enhance the green credentials of synthetic processes.

Future Perspectives and Emerging Research Trajectories

Development of Next-Generation Catalytic Systems

The synthesis of 3-Cyclopropoxy-2-nitroisonicotinaldehyde and its derivatives could be significantly enhanced by the development of novel catalytic systems. Future research is likely to focus on catalysts that offer improved efficiency, selectivity, and sustainability over current synthetic methods. Areas of exploration may include:

Photoredox Catalysis: Light-mediated catalysis could provide a milder and more selective method for the functionalization of the pyridine (B92270) ring, potentially enabling late-stage modifications that are challenging with traditional thermal methods.

Dual Catalysis: The combination of two distinct catalytic cycles in a single pot could streamline multi-step transformations, such as the introduction of the cyclopropoxy group and subsequent C-H functionalization of the pyridine core.

Biocatalysis: The use of enzymes or engineered microorganisms could offer a highly selective and environmentally benign approach to key synthetic steps, such as the asymmetric reduction of the aldehyde or the stereoselective functionalization of the cyclopropyl (B3062369) ring.

Integration with High-Throughput Experimentation and Automated Synthesis

High-throughput experimentation (HTE) and automated synthesis platforms are set to revolutionize the discovery and optimization of reactions involving this compound. nih.govdigitellinc.com These technologies allow for the rapid screening of a vast array of reaction conditions, including catalysts, ligands, solvents, and temperatures, in a parallel fashion. purdue.edu

The integration of HTE with advanced analytical techniques, such as mass spectrometry, can provide rapid feedback on reaction outcomes, accelerating the identification of optimal conditions. purdue.edu For instance, an HTE campaign could be designed to rapidly screen a library of ligands for a metal-catalyzed cross-coupling reaction to attach a new substituent to the pyridine ring of this compound.

Hypothetical High-Throughput Screening Data for a Suzuki Coupling Reaction

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)2SPhosToluene10085
Pd2(dba)3XPhosDioxane8078
Pd(PPh3)4NoneDMF12065
PdCl2(dppf)NoneTHF6045

Exploration of Unconventional Chemical Activation Modes

Moving beyond traditional thermal activation, future research will likely explore unconventional methods for activating this compound and its precursors. These methods can offer unique reactivity and selectivity profiles.

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions in the absence of bulk solvents could lead to more sustainable and efficient synthetic processes.

Sonochemistry: The application of ultrasound can induce cavitation, creating localized hot spots with high temperatures and pressures, which can promote reactions that are sluggish under conventional conditions.

Electrosynthesis: The use of electricity to drive redox reactions offers a powerful and tunable tool for a variety of transformations, such as the reduction of the nitro group or the oxidation of the aldehyde.

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Density functional theory (DFT) calculations and other computational methods can be employed to:

Predict Reaction Outcomes: Modeling reaction pathways and transition states can help in predicting the feasibility and selectivity of a proposed transformation.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanism of a reaction, which can guide the design of more efficient catalysts and reaction conditions.

Discover New Reactions: High-throughput computational screening of virtual libraries of reactants and catalysts can identify promising new reactions for the synthesis and functionalization of this compound.

Cross-Disciplinary Research Avenues in Chemical Biology and Material Science

The unique structural features of this compound make it an attractive scaffold for the development of new molecules with applications in chemical biology and material science.

Chemical Biology: The aldehyde functionality can be used as a handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules for use as a chemical probe to study biological processes. The nitroaromatic group also presents opportunities for the development of hypoxia-activated prodrugs.

Material Science: The pyridine core and its substituents can be modified to create new organic materials with interesting electronic or photophysical properties. For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as building blocks for porous organic frameworks (POFs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.